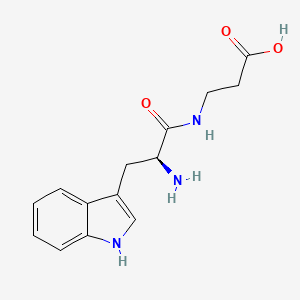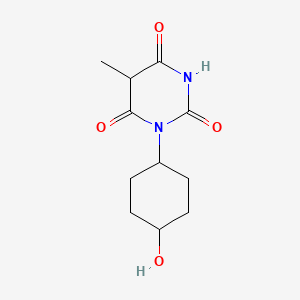
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by its attachment to the sugar moiety through glycosidic bond formation. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones.
科学的研究の応用
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It can be used in the production of pharmaceuticals and other high-value chemicals.
作用機序
The mechanism of action of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate
Uniqueness
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is unique due to its specific structural features, such as the presence of the dimethyl acetal group and the propenyl moiety. These features confer distinct chemical and biological properties, making the compound valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C16H23N5O6 |
|---|---|
分子量 |
381.38 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(prop-2-enoxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H23N5O6/c1-4-5-26-6-8-10(11(22)12(27-8)15(24-2)25-3)21-7-18-9-13(21)19-16(17)20-14(9)23/h4,7-8,10-12,15,22H,1,5-6H2,2-3H3,(H3,17,19,20,23)/t8-,10-,11+,12+/m0/s1 |
InChIキー |
WYQBLRCIYSYBSO-OHBODLIOSA-N |
異性体SMILES |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |
正規SMILES |
COC(C1C(C(C(O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


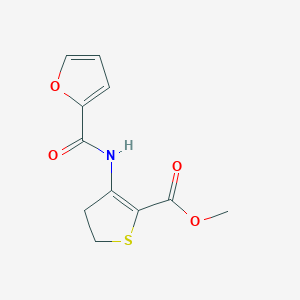
![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

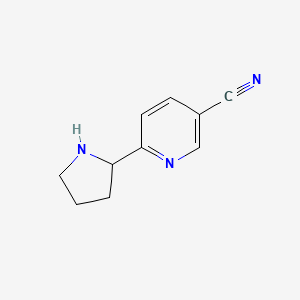

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
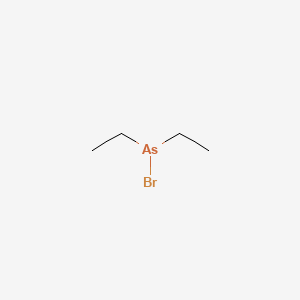
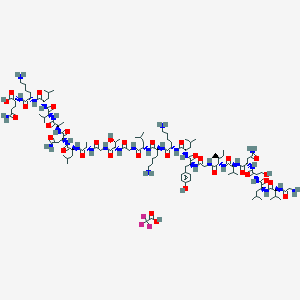
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)


